1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 85524-81-8
VCID: VC16235763
InChI: InChI=1S/C16H15FO3/c1-19-15-8-5-12(10-16(15)20-2)14(18)9-11-3-6-13(17)7-4-11/h3-8,10H,9H2,1-2H3
SMILES:
Molecular Formula: C16H15FO3
Molecular Weight: 274.29 g/mol

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

CAS No.: 85524-81-8

Cat. No.: VC16235763

Molecular Formula: C16H15FO3

Molecular Weight: 274.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone - 85524-81-8

Specification

CAS No. 85524-81-8
Molecular Formula C16H15FO3
Molecular Weight 274.29 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone
Standard InChI InChI=1S/C16H15FO3/c1-19-15-8-5-12(10-16(15)20-2)14(18)9-11-3-6-13(17)7-4-11/h3-8,10H,9H2,1-2H3
Standard InChI Key BQHPNUZBERAFHF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)CC2=CC=C(C=C2)F)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, reflects its bifunctional aromatic system. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy (-OCH3_3) substituents at positions 3 and 4, while the 4-fluorophenyl group introduces an electron-withdrawing fluorine atom at the para position. The ethanone bridge (C=O) connects these aromatic rings, creating a planar structure conducive to intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H15FO3\text{C}_{16}\text{H}_{15}\text{FO}_{3}
Molecular Weight274.29 g/mol
SMILESCOC1=C(C=C(C=C1)C(=O)CC2=CC=C(C=C2)F)OC
InChIKeyBQHPNUZBERAFHF-UHFFFAOYSA-N

Synthesis and Optimization

Friedel-Crafts Acylation

The primary synthetic route involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl3_3). For this compound, 4-fluoroacetophenone derivatives are typically acylated with 3,4-dimethoxyphenyl precursors. The reaction proceeds via electrophilic substitution, forming the carbonyl-linked structure.

Alternative Methods

Recent advancements include microwave-assisted synthesis to reduce reaction times and improve yields. Solvent systems such as acetonitrile or dichloromethane are employed, with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) facilitating deprotonation . Post-synthetic purification often involves recrystallization from ethanol or ethyl acetate, yielding products with >90% purity.

Table 2: Synthetic Conditions and Yields

MethodCatalystSolventTemperatureYield (%)
Friedel-Crafts AcylationAlCl3_3CH2_2Cl2_225°C75–85
Microwave SynthesisK2_2CO3_3CH3_3CN90°C88–92

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H-NMR (300 MHz, CDCl3_3):

    • δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F),

    • δ 6.95–7.10 (m, 3H, dimethoxyphenyl),

    • δ 3.90 (s, 6H, -OCH3_3),

    • δ 4.25 (s, 2H, CH2_2-CO).
      Methoxy protons resonate as singlet peaks due to equivalent environments, while aromatic protons show splitting patterns indicative of substitution.

Infrared Spectroscopy (IR)

The carbonyl (C=O) stretch appears at 1705 cm1^{-1}, confirming the ketone functionality. Additional peaks at 1250 cm1^{-1} (C-F) and 2830 cm1^{-1} (C-O) align with fluorophenyl and methoxy groups, respectively.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar organic solvents (e.g., DMSO, ethanol). Stability studies indicate decomposition above 200°C, with optimal storage at –20°C under inert atmospheres.

Crystallographic Data

X-ray diffraction reveals a monoclinic crystal system with space group P21_1/c. The dihedral angle between aromatic rings is 85.7°, minimizing steric hindrance and enhancing planar stacking interactions.

CompoundSubstituentsIC50_{50} (µM)Target
193,4-OCH3_39.8Xanthine Oxidase
YK-4-2794-OCH3_30.9EWS-FLI1
9u4-N(CH3_3)2_20.26EWS-FLI1

Anticancer Activity

In studies targeting EWS-FLI1 oncoproteins, methoxy-substituted compounds like YK-4-279 (GI50_{50} = 0.9 µM) show growth inhibition in Ewing’s sarcoma cells . The electron-donating methoxy groups in 1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone may similarly disrupt protein-DNA interactions, warranting further investigation .

Applications and Future Directions

Pharmaceutical Development

The compound’s bifunctional aromatic system makes it a candidate for prodrug modifications. Esterification of the ketone group could enhance bioavailability, while fluorophenyl moieties may improve blood-brain barrier penetration.

Material Science

Its planar structure and π-π stacking capability suggest utility in organic semiconductors or liquid crystals. Computational studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications.

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